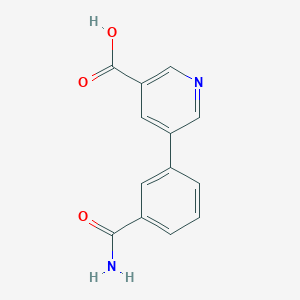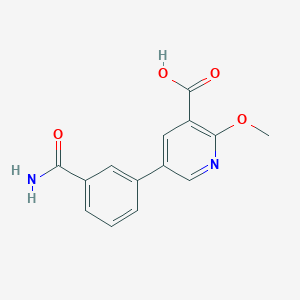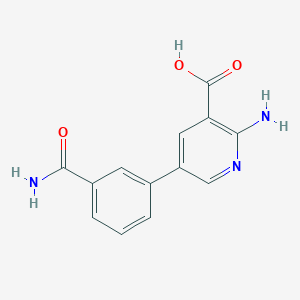
5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both an aminocarbonyl group and a hydroxyisonicotinic acid moiety, making it a versatile candidate for numerous chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-aminocarbonylphenylboronic acid with 2-hydroxyisonicotinic acid under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 80-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminocarbonyl group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-(3-aminocarbonylphenyl)-2-ketoisonicotinic acid, while reduction could produce 5-(3-aminophenyl)-2-hydroxyisonicotinic acid.
科学的研究の応用
5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor for specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific diseases.
Industry: It is utilized in the development of advanced materials and as a precursor for manufacturing pharmaceuticals.
作用機序
The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyisonicotinic acid moiety may interact with cellular receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-Aminocarbonylphenylboronic acid
- 2-Hydroxyisonicotinic acid
- 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid
Uniqueness
5-(3-Aminocarbonylphenyl)-2-hydroxyisonicotinic acid is unique due to its combined functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
5-(3-carbamoylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-12(17)8-3-1-2-7(4-8)10-6-15-11(16)5-9(10)13(18)19/h1-6H,(H2,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNJESYULQIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687431 |
Source


|
| Record name | 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-44-5 |
Source


|
| Record name | 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














